3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity . The 1-position is substituted with a methyl-linked 1,2,4-oxadiazole ring bearing a 3-bromophenyl group. The bromine atom introduces steric bulk and halogen bonding capabilities, which may influence target binding . The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, offering metabolic stability while maintaining hydrogen-bonding interactions .
Properties
IUPAC Name |
3-benzyl-1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3S/c23-16-8-4-7-15(11-16)20-24-18(30-25-20)13-26-17-9-10-31-19(17)21(28)27(22(26)29)12-14-5-2-1-3-6-14/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGOGCKSGKLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, starting with the formation of the thienopyrimidine core, followed by the introduction of various substituents. Here's a general outline of the synthetic route:
Formation of the Thienopyrimidine Core: : The initial step involves the cyclization of a suitable thienoamide with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Benzyl Group: : A benzyl halide can be introduced through a nucleophilic substitution reaction.
Formation of the Oxadiazole Ring: : This involves the reaction of a suitable hydrazine with a carboxylic acid derivative, forming the 1,2,4-oxadiazole ring.
Substitution with 3-Bromophenyl Group: : The final step includes the substitution reaction to introduce the 3-bromophenyl moiety at the desired position.
Industrial Production Methods
While the exact industrial methods may vary, large-scale production generally follows similar synthetic routes but optimized for yield and cost-effectiveness. Key factors include choosing solvents and catalysts that maximize efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation under strong oxidative conditions, especially at positions susceptible to electron withdrawal or those with high electron density.
Reduction: : Reduction reactions can target the oxadiazole or thienopyrimidine rings, depending on the conditions and reagents used.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., Pd/C).
Substitution: : Halogenating agents for electrophilic substitution, or strong nucleophiles for nucleophilic substitution.
Major Products
The reaction products largely depend on the reaction conditions. For instance, oxidation can yield quinone derivatives, while reduction may produce fully or partially saturated rings.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is used to study the behavior of thienopyrimidine derivatives, exploring their stability, reactivity, and potential for further functionalization.
Biology
The compound's biological applications include studying its interactions with various biomolecules, assessing its potential as a biochemical probe or therapeutic agent.
Medicine
In medicinal chemistry, this compound is researched for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its diverse pharmacological profile makes it a candidate for drug development.
Industry
Industrially, this compound finds applications in the synthesis of more complex molecules, serving as a building block in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound depends on its target:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: : By modulating specific biochemical pathways, it can exert its therapeutic effects, such as inhibiting tumor cell growth or reducing inflammation.
Comparison with Similar Compounds
Structural Analogues with Thieno-Pyrimidine Cores
Key Insights :
- The thieno[3,2-d]pyrimidine core in the target compound enables planar geometry for intercalation or enzyme binding, whereas analogues with pyrimidine-trione cores (e.g., ) lack this feature, reducing aromatic interactions.
- Oxadiazole isomerism : 1,2,4-Oxadiazoles (target) exhibit higher metabolic stability compared to 1,3,4-oxadiazoles due to reduced susceptibility to enzymatic cleavage .
Role of Halogen Substitution
Key Insights :
- 3-Bromophenyl in the target compound balances steric bulk and electronic effects, whereas 2-bromophenyl (e.g., ) may hinder binding in constrained active sites.
Key Insights :
- The target compound’s synthesis likely involves alkylation of a thieno-pyrimidine precursor with a pre-formed oxadiazole-methyl halide, analogous to methods in .
- Michael addition (e.g., ) is less applicable here due to the absence of α,β-unsaturated ketones in the target’s structure.
Computational Similarity Analysis
Using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold clustering ():
- The target compound’s Murcko scaffold (thieno-pyrimidine + oxadiazole) clusters with antimicrobial thieno-pyrimidines (Tanimoto >0.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
